molecular formula C14H19N3 B11874661 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline CAS No. 1290090-22-0

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline

Cat. No.: B11874661
CAS No.: 1290090-22-0
M. Wt: 229.32 g/mol
InChI Key: BSIMTXPLDUDBPW-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline is an organic compound that features both an aniline and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Substitution on the aniline ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling of the imidazole and aniline moieties: This step may involve a nucleophilic aromatic substitution reaction where the imidazole ring is introduced to the aniline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone imines.

    Reduction: Reduction reactions could reduce the imidazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted aniline and imidazole derivatives.

Scientific Research Applications

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butyl)-5-(1H-imidazol-1-YL)aniline
  • 3-(Tert-butyl)-5-(4-methyl-1H-pyrazol-1-YL)aniline
  • 3-(Tert-butyl)-5-(4-methyl-1H-triazol-1-YL)aniline

Uniqueness

The presence of both the tert-butyl group and the 4-methyl-1H-imidazole moiety in 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1290090-22-0

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-tert-butyl-5-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3

InChI Key

BSIMTXPLDUDBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C

Origin of Product

United States

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